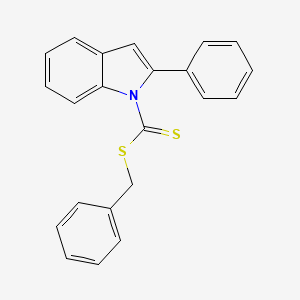
Benzyl 2-phenyl-1H-indole-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-phenyl-1H-indole-1-carbodithioate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group, a phenyl group, and a carbodithioate moiety attached to the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-phenyl-1H-indole-1-carbodithioate typically involves the reaction of 2-phenylindole with benzyl chloride and carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions to ensure the complete formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2-phenylindole, benzyl chloride, carbon disulfide, and a base (such as sodium hydroxide or potassium hydroxide).
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent (e.g., ethanol or methanol) for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-phenyl-1H-indole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate moiety to thiol or thioether groups using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or thioether derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups.
Scientific Research Applications
Benzyl 2-phenyl-1H-indole-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 2-phenyl-1H-indole-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-phenylindole: A precursor in the synthesis of Benzyl 2-phenyl-1H-indole-1-carbodithioate, known for its biological activities.
Benzyl 1H-indole-1-carbodithioate: A related compound with a similar structure but lacking the phenyl group.
1-benzyl-2-phenyl-1H-indole: Another indole derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both benzyl and phenyl groups along with the carbodithioate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
870188-41-3 |
|---|---|
Molecular Formula |
C22H17NS2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
benzyl 2-phenylindole-1-carbodithioate |
InChI |
InChI=1S/C22H17NS2/c24-22(25-16-17-9-3-1-4-10-17)23-20-14-8-7-13-19(20)15-21(23)18-11-5-2-6-12-18/h1-15H,16H2 |
InChI Key |
KHLDGVCBUPUWPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


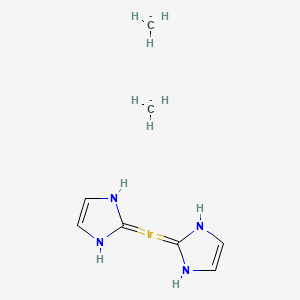
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 3-[(2-chlorophenyl)methyl]-](/img/structure/B14200298.png)
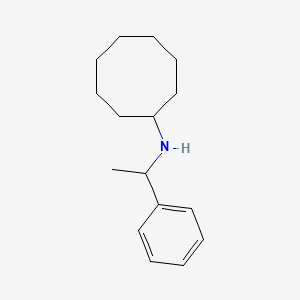
![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
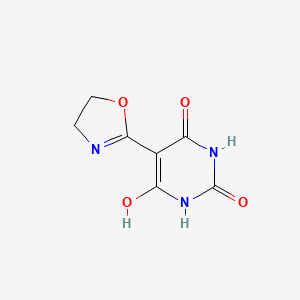
![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
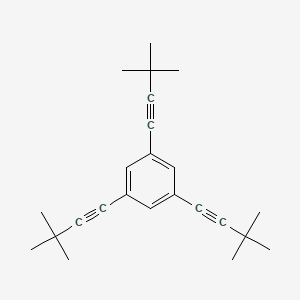
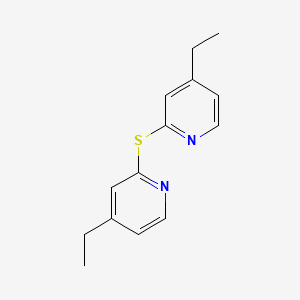
![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)
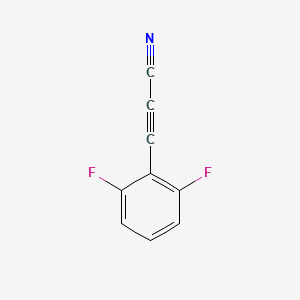
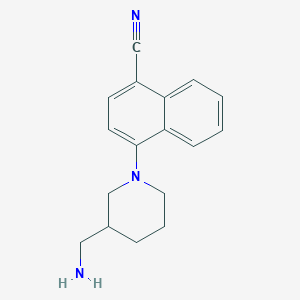
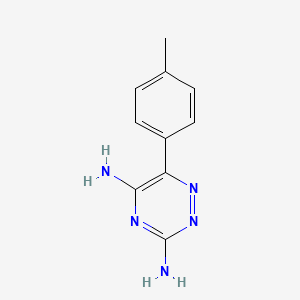
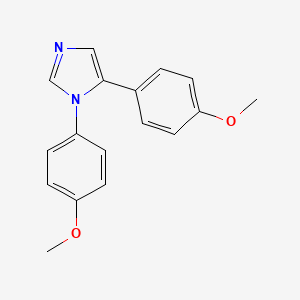
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
